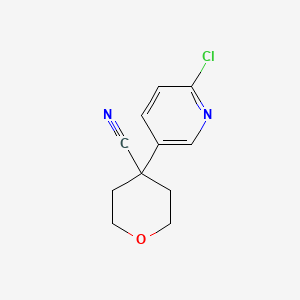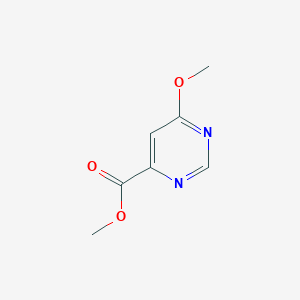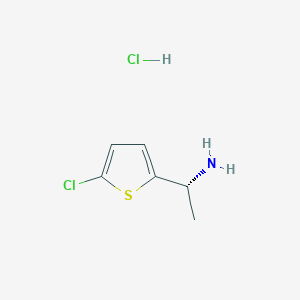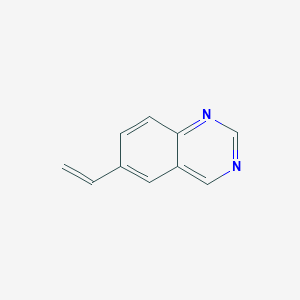
6-乙烯基喹唑啉
描述
6-Vinylquinazoline is a heterocyclic organic compound that has gained significant interest in recent years due to its unique properties and potential applications in various fields of research and industry. It is also known as 6-ethenylQuinazoline .
Synthesis Analysis
Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum of pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The synthesis methods have been reported to prepare quinazoline by aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .
Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms .
Chemical Reactions Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research. This review summarizes the recent advances in the synthesis and biological activities investigations of quinazoline derivatives . Treatment of 4-alkylsubstituted quinazoline with monoperphthalic acid in ether at room temperature afforded mixtures of the corresponding N-1 and N-3 oxides as well as the quinazolinone derivative .
Physical And Chemical Properties Analysis
Quinazoline is an essential scaffold, known to be linked with various biological activities . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
科学研究应用
酪氨酸激酶抑制剂:包括6-取代的4-苯胺基喹唑啉衍生物在内的6-乙烯基喹唑啉已被研究作为表皮生长因子受体(EGFR)的不可逆抑制剂的潜在性。这些化合物已显示出在抑制酪氨酸激酶方面具有强效活性,这对于与癌症生长和增殖相关的细胞信号传导至关重要。一个例子是CI-1033,一个临床试验化合物,表明这些衍生物在癌症治疗中的潜力(Smaill et al., 2001)。
吲哚喹啉的合成:通过铑(III)催化的C-H键活化合成6-乙烯基吲哚喹啉的研究表明它们在新型有机化合物开发中的潜力。这些衍生物可能在制药和材料科学中应用(Zhao et al., 2022)。
抗白血病活性:一些喹啉衍生物,如2-双(2-甲硫基)乙烯基-1-甲基喹啉碘化物,已被研究其抗白血病活性。尽管与6-乙烯基喹唑啉无直接关系,但这项研究表明了喹啉衍生物在白血病治疗中的潜力(Foye & Kauffman, 1980)。
抗氧化活性:与喹啉骨架相关的N-丙炔基四氢喹啉衍生物的研究揭示了它们作为强效抗氧化剂的潜力。这些化合物可能在应对与氧化应激相关的疾病中应用(Núñez et al., 2019)。
分子对接研究:在分子对接研究中,如1,2,3-三唑基的8-羟基喹啉等喹啉结构的应用表明它们在药物设计中的实用性。它们已被探索用于DNA结合、抗微生物活性和ADME性能(Nehra et al., 2021)。
癌症研究:4-苯胺基喹唑啉已被研究作为凋亡诱导剂和潜在的抗癌药物。它们穿透血脑屏障的能力增强了它们在治疗脑癌中的适用性(Sirisoma et al., 2009)。
作用机制
Target of Action
Quinazoline derivatives, which include 6-vinylquinazoline, have been known to exhibit a broad spectrum of biological activities . These activities suggest that 6-Vinylquinazoline may interact with multiple targets, potentially making it a valuable compound in the development of new drugs or drug candidates .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes that result in their observed pharmacological effects
Biochemical Pathways
Quinazoline derivatives have been associated with a variety of biochemical pathways, suggesting that 6-vinylquinazoline may also interact with multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved and would require further investigation.
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism . This suggests that the bioavailability of 6-Vinylquinazoline could be influenced by such factors.
Result of Action
Quinazoline derivatives have been associated with a broad spectrum of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia effects
未来方向
The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity . This suggests that future research could focus on the development of these hybrid molecules for various therapeutic applications.
生化分析
Biochemical Properties
6-Vinylquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tyrosine kinase, where 6-Vinylquinazoline acts as an inhibitor. This inhibition affects the phosphorylation process, which is crucial for signal transduction pathways . Additionally, 6-Vinylquinazoline binds to DNA, influencing gene expression and cellular functions.
Cellular Effects
6-Vinylquinazoline has profound effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes . This compound also affects cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, 6-Vinylquinazoline impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to the cells .
Molecular Mechanism
The molecular mechanism of 6-Vinylquinazoline involves several key interactions at the molecular level. It binds to the active site of tyrosine kinase enzymes, preventing the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular functions. Additionally, 6-Vinylquinazoline can intercalate into DNA, causing structural changes that affect transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Vinylquinazoline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to 6-Vinylquinazoline can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation.
Dosage Effects in Animal Models
The effects of 6-Vinylquinazoline vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, 6-Vinylquinazoline can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this dose can lead to toxic side effects.
Metabolic Pathways
6-Vinylquinazoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .
Transport and Distribution
Within cells and tissues, 6-Vinylquinazoline is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of 6-Vinylquinazoline can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 6-Vinylquinazoline plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of 6-Vinylquinazoline within the nucleus allows it to interact with DNA and transcription factors, influencing gene expression and cellular functions .
属性
IUPAC Name |
6-ethenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-8-3-4-10-9(5-8)6-11-7-12-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAVFRVZXDTVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CN=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


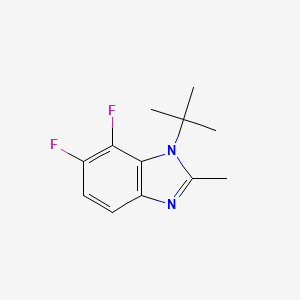
![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B1429801.png)
![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)
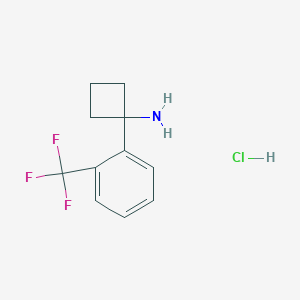
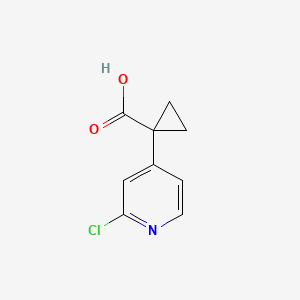
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine](/img/structure/B1429806.png)

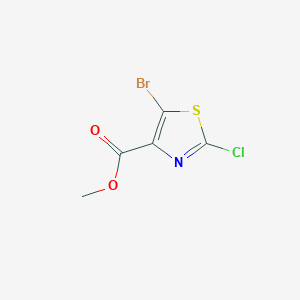
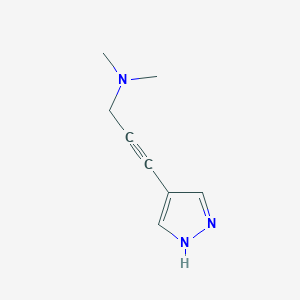
![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)
